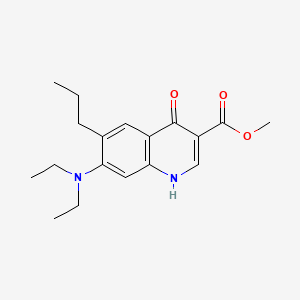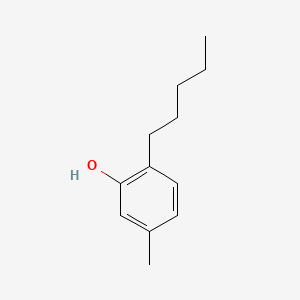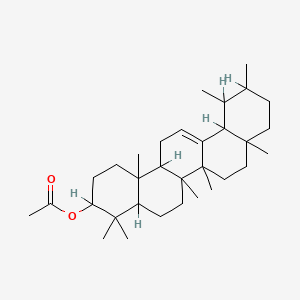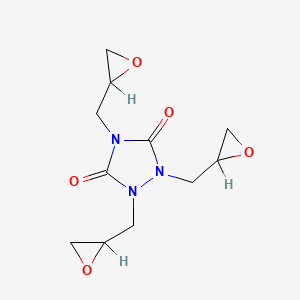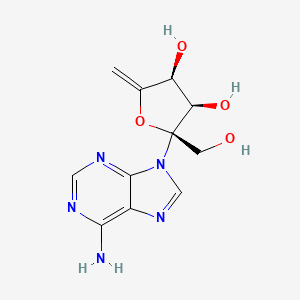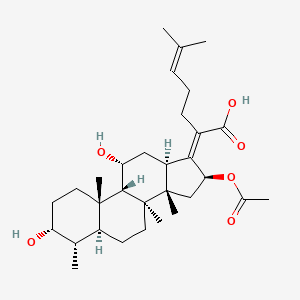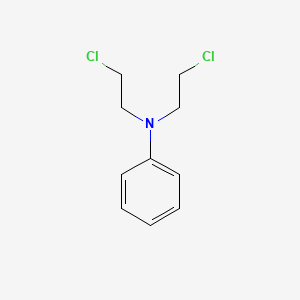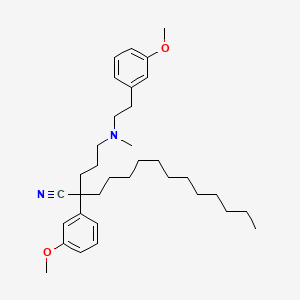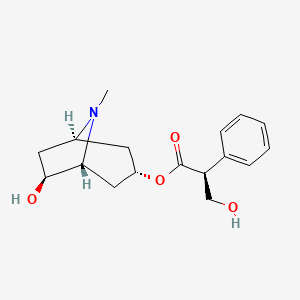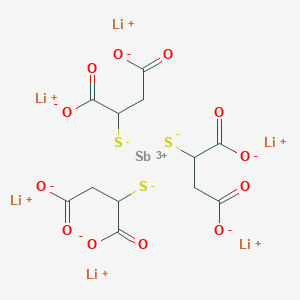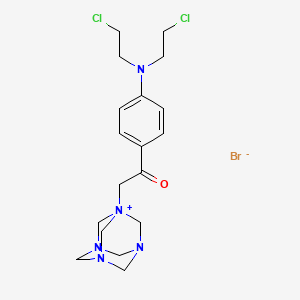
AT 584
Overview
Description
AT-584 is a novel and potent bioactive compound known for its significant inhibitory activity against the Abl kinase. This compound has been designed to enhance shape complementarity with the kinase domain of Abl, making it a promising candidate for therapeutic applications, particularly in the treatment of Philadelphia chromosome-positive leukemias .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AT-584 involves the rational design of a chlorine-substituted benzamide analog of imatinib. The synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized through a series of reactions involving the chlorination of benzene followed by amide formation.
Substitution Reactions: The chlorine-substituted benzamide undergoes further substitution reactions to introduce functional groups that enhance its binding affinity to the Abl kinase domain.
Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound.
Industrial Production Methods: Industrial production of AT-584 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: AT-584 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the benzamide core.
Substitution: The chlorine atom on the benzamide core can be substituted with other functional groups to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various analogs of AT-584 with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
AT-584 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibition and structure-activity relationships.
Biology: Employed in cellular assays to investigate its effects on cell proliferation and kinase activity.
Medicine: Potential therapeutic agent for the treatment of chronic myeloid leukemia and other cancers driven by Abl kinase activity.
Industry: Can be used in the development of new kinase inhibitors for pharmaceutical applications.
Mechanism of Action
AT-584 exerts its effects by binding to the kinase domain of Abl, inhibiting its activity. The compound shows potent anti-Abl activity both on recombinant protein and in cell-based assays. It maintains inhibitory activity against platelet-derived growth factor receptors and c-KIT and is also active against Lyn kinase. The slower dissociation rate of AT-584 compared to imatinib contributes to its increased cellular activity .
Comparison with Similar Compounds
Imatinib: A well-known Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A dual Src/Abl tyrosine kinase inhibitor with broader kinase inhibition profile.
Bosutinib: Another dual Src/Abl tyrosine kinase inhibitor with a different spectrum of kinase inhibition.
Nilotinib: An imatinib analog with enhanced potency and selectivity for Abl kinase.
Uniqueness of AT-584: AT-584 is unique due to its enhanced shape complementarity with the Abl kinase domain, leading to higher potency and slower dissociation rates compared to other similar compounds. This results in prolonged inhibitory effects on kinase activity and cell proliferation .
Properties
CAS No. |
16810-17-6 |
|---|---|
Molecular Formula |
C18H26BrCl2N5O |
Molecular Weight |
479.2 g/mol |
IUPAC Name |
1-[4-[bis(2-chloroethyl)amino]phenyl]-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone;bromide |
InChI |
InChI=1S/C18H26Cl2N5O.BrH/c19-5-7-24(8-6-20)17-3-1-16(2-4-17)18(26)9-25-13-21-10-22(14-25)12-23(11-21)15-25;/h1-4H,5-15H2;1H/q+1;/p-1 |
InChI Key |
NPZCJJUTUDMOHU-UHFFFAOYSA-M |
SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.[Br-] |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,5,7-Triaza-1-azoniatricyclo(3.3.1.1(3,7))decane, 1-(2-(4-(bis(2-chloroethyl)amino)phenyl)-2-oxoethyl)-, bromide AT 584 AT-584 p-bis(2-chloroethyl)amino-omega-bromoacetophenone hexamethylenetetramine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



